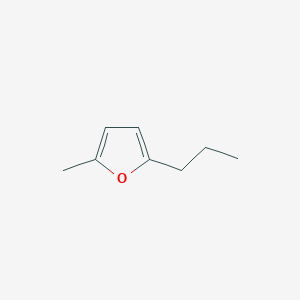

2-Methyl-5-propylfuran

Description

Contextualization within Furan (B31954) Chemistry

2-Methyl-5-propylfuran is an organic compound that belongs to the furan family. lookchem.com Furans are characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. lookchem.com This particular derivative has a methyl group attached at the second position and a propyl group at the fifth position of the furan ring. lookchem.com As an alkyl-substituted furan, it is structurally related to other important furanic compounds like 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), which are also subjects of significant research. wikipedia.orginchem.org The arrangement and type of alkyl substituents on the furan ring are crucial in determining the chemical reactivity and physical properties of the molecule. lookchem.com

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from its role as a versatile intermediate in the synthesis of a range of other chemicals. lookchem.com Its unique structure makes it a valuable building block for creating more complex molecules for potential use in pharmaceuticals and agrochemicals. lookchem.com Furthermore, like other furan derivatives, it is being investigated for its potential as a biofuel or a fuel additive. rsc.orgrepec.org The study of such furanic compounds is part of a broader effort to develop sustainable chemicals and energy sources from biomass. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1456-16-2 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-methyl-5-propylfuran |

InChI |

InChI=1S/C8H12O/c1-3-4-8-6-5-7(2)9-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

XPYQVFYTBQVKIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 Propylfuran and Analogues

Established Synthetic Routes to 2-Methyl-5-propylfuran

Traditional synthetic chemistry offers several reliable pathways to construct the furan (B31954) ring with desired substituents.

The Paal-Knorr synthesis is a cornerstone method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org This approach is one of the most important for furan preparation, and its utility has been enhanced by the development of numerous methods for synthesizing the requisite 1,4-dione precursors. organic-chemistry.org The mechanism is generally understood to involve the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to form the aromatic furan ring. organic-chemistry.org While direct synthesis of this compound via this method requires the corresponding octane-2,5-dione, the principle is widely applied for various substituted furans. smolecule.comrsc.org The reaction can be catalyzed by various acids, including trifluoroacetic acid, or conducted under microwave irradiation to facilitate the transformation. organic-chemistry.org

Beyond the Paal-Knorr reaction, a diverse array of synthetic strategies has been developed to afford substituted furans, offering flexibility in terms of starting materials and substitution patterns. acs.org Palladium-catalyzed reactions are particularly prominent, such as the cycloisomerization of (Z)-2-en-4-yn-1-ols, which provides a versatile route to a variety of substituted furans under neutral conditions. acs.org Another innovative approach combines olefin cross-metathesis with an acid cocatalyst or a subsequent Heck arylation to produce 2,5-di- or 2,3,5-trisubstituted furans. pnas.org

Other notable methods include ruthenium-catalyzed isomerization of alkynediols, reactions of propargylic acetates with enoxysilanes followed by acid-catalyzed cyclization, and the cycloisomerization of acetylenic epoxides using indium(III) chloride. organic-chemistry.org These modern catalytic methods provide access to highly functionalized and polysubstituted furans that may be difficult to obtain through classical routes. organic-chemistry.orgbenthamdirect.com

| Reaction Type | Starting Materials | Catalyst/Reagent | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cycloisomerization | (Z)-2-en-4-yn-1-ols | K₂PdI₄ | acs.org |

| Olefin Cross-Metathesis & Cyclization | Allylic alcohol and enone | Grubbs-Hoveyda catalyst & PPTS | pnas.org |

| Ruthenium-Catalyzed Isomerization | Alkynediols | Ruthenium complex | lookchem.com |

| FeCl₃-Catalyzed Substitution & Cyclization | Propargylic acetates and enoxysilanes | FeCl₃ then TsOH | organic-chemistry.org |

| InCl₃-Catalyzed Cycloisomerization | Acetylenic epoxides | InCl₃ | organic-chemistry.org |

| Intramolecular Wittig-Type Reaction | Michael acceptors, tributylphosphine, acyl chlorides | Tributylphosphine | organic-chemistry.org |

Paal-Knorr Synthesis Approaches

Biomass-Derived Precursor Utilization in Furan Synthesis

The shift towards sustainable chemistry has positioned biomass as a critical renewable feedstock for chemical production. frontiersin.org Furan compounds, in particular, are key platform molecules derived from the carbohydrates found in lignocellulosic biomass. catalysis-summit.comtaylorfrancis.com

2-Methylfuran (B129897) (2-MF) is a significant chemical that can be produced from biomass. mdpi.comnih.gov The synthetic pathway begins with hemicellulose, a major component of lignocellulosic biomass. mdpi.comrsc.orgresearchgate.net The process involves several key steps:

Hydrolysis: Hemicellulose is first hydrolyzed, typically using acid catalysts, to break it down into its constituent pentose (B10789219) sugars, primarily xylose. mdpi.comresearchgate.net

Dehydration: The resulting xylose undergoes acid-catalyzed cyclodehydration to form furfural (B47365), a crucial furan-based platform molecule. taylorfrancis.comresearchgate.net

Selective Hydrogenation/Hydrodeoxygenation: Furfural is then converted to 2-methylfuran. mdpi.com This transformation proceeds via the selective hydrodeoxygenation of furfural, which typically involves the initial hydrogenation of the aldehyde group to form furfuryl alcohol, followed by hydrogenolysis of the hydroxyl group to yield 2-methylfuran. rsc.org

This pathway represents a vital link between raw biomass and value-added furanic chemicals. mdpi.comresearchgate.net

Catalysis is central to the efficient and selective conversion of biomass into furanic compounds. catalysis-summit.commdpi.com The dehydration of sugars to furfural and 5-hydroxymethylfurfural (B1680220) (HMF) is facilitated by acid catalysts, including homogeneous mineral acids and heterogeneous solid acids like zeolites, mesoporous silicates, and heteropoly acids. taylorfrancis.com

The subsequent conversion of furfural to 2-methylfuran is achieved through catalytic selective hydrodeoxygenation. rsc.org A wide range of catalysts has been investigated for this step. Historically, copper-based catalysts such as copper chromite were used. google.com Modern research focuses on both noble metal catalysts (e.g., Pd, Ru, Ir) and more economical non-noble metal catalysts (e.g., Co, Ni, Fe). frontiersin.orgrsc.org For instance, a Ru/C catalyst has been shown to yield 76% 2-MF, while an Ir/C catalyst reportedly achieved a 95% yield, attributed to the acidic sites on the catalyst. rsc.org Bimetallic catalysts, such as Ni-Fe or Pt-Co supported on carbon, have also demonstrated good activity and selectivity for 2-methylfuran synthesis. mdpi.com

| Catalyst | Support/Promoter | Yield of 2-MF | Reaction Conditions | Reference |

|---|---|---|---|---|

| Ru/C | Carbon | 76% | 180 °C, 10 hours | rsc.org |

| Ir/C | Carbon | 95% | 220 °C | rsc.org |

| PtCo/C | Activated Carbon | 59% | 180 °C, 0.5 MPa H₂ | mdpi.com |

| Mg/Fe/O | - | 83% | 300-400 °C, Methanol as H₂ source | mdpi.com |

| Co/CoOₓ | - | 73% | Reduced at 250 °C, with hydroquinone | rsc.org |

Conversion of Hemicellulose to 2-Methylfuran

Green Chemistry Principles in Furan Synthesis

The synthesis of furans, especially from biomass, aligns with several core principles of green chemistry. catalysis-summit.com The primary advantage is the use of renewable feedstocks, such as agricultural waste and lignocellulosic biomass, which reduces reliance on finite fossil fuels. catalysis-summit.comacs.org This approach is a key component of building a sustainable chemical industry and a circular economy. catalysis-summit.com

Furthermore, the field heavily relies on catalysis, a fundamental principle of green chemistry that promotes reaction efficiency and minimizes waste compared to stoichiometric reagents. scielo.org.mx The development of heterogeneous catalysts is particularly important, as they can be easily separated from the reaction mixture and recycled, improving process economics and reducing environmental impact. acs.orgscielo.org.mx Efforts are also directed towards using non-noble metals like iron, copper, and nickel as catalysts to reduce costs and avoid the toxicity and scarcity associated with some noble metals. frontiersin.org

Reactivity and Reaction Mechanisms of 2 Methyl 5 Propylfuran

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring

The furan ring in 2-Methyl-5-propylfuran dictates its reactivity, which is characterized by a susceptibility to both electrophilic and nucleophilic attacks under specific conditions.

Electrophilic Substitution Reactions of Furan Ring Systems

The furan ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The presence of alkyl groups, such as the methyl and propyl groups in this compound, further activates the ring towards electrophiles. These alkyl groups are ortho-para directing, meaning that incoming electrophiles will preferentially attack the positions adjacent (ortho) or opposite (para) to them. libretexts.org In the case of this compound, the available positions for substitution are at C3 and C4. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

Common electrophilic substitution reactions for furan derivatives include halogenation, nitration, and Friedel-Crafts reactions. libretexts.orgsmolecule.com For instance, halogenation can introduce halogen atoms onto the furan ring using reagents like bromine or chlorine under controlled conditions. smolecule.com The presence of multiple furan rings in a molecule can also influence its reactivity in electrophilic substitution reactions. cymitquimica.com

Nucleophilic Addition and Condensation Reactions

While less common than electrophilic substitution due to the electron-rich nature of the furan ring, nucleophilic reactions can occur, particularly under conditions that favor the formation of an intermediate that can accommodate a negative charge. Nucleophilic addition reactions often involve the attack of a nucleophile on a carbon atom of the furan ring. For example, the reaction of aldehydes and ketones with hydrogen cyanide is a classic example of nucleophilic addition to a carbonyl group, which can be analogous to reactions involving activated furan systems. chemguide.co.uk

Condensation reactions involving furan derivatives are also significant. For instance, 2-methylfuran (B129897) can react with propionaldehyde (B47417) in a condensation reaction as a method for the synthesis of this compound itself. lookchem.com Furthermore, tandem reactions involving Michael addition and intramolecular nucleophilic addition are key steps in the synthesis of polysubstituted furans from sulfur ylides and acetylenic esters. rsc.org

Oxidative Transformations of Furan Derivatives

Furan derivatives, including this compound, are susceptible to oxidation, which can lead to a variety of products through different reaction pathways.

Ring-Opening Pathways

A significant oxidative transformation of furans is the opening of the aromatic ring. The oxidation of 2-methylfuran (2-MF) can proceed via oxidative ring-opening to form reactive intermediates. acs.org This process is a known metabolic pathway for furans in biological systems and can also be achieved through chemical oxidation. acs.orgacs.org For example, oxidation with dimethyldioxirane (B1199080) (DMDO) can lead to the selective formation of the cis-isomer of an acetylacrolein (B1235126) derivative. acs.org The oxidation of furans can also be initiated by hydroxyl radicals in the atmosphere, leading to ring-opened products. acs.org

| Oxidant | Product Type | Reference |

| Potassium Permanganate | Furanones, other oxygenated derivatives | smolecule.com |

| Chromium Trioxide | Furanones, other oxygenated derivatives | smolecule.com |

| N-bromosuccinimide (NBS)/pyridine | (E)-triketone | researchgate.net |

| m-chloroperbenzoic acid (m-CPBA) | (Z)-triketone | researchgate.net |

| Dimethyldioxirane (DMDO) | cis-isomer of acetylacrolein | acs.org |

| Hydroxyl Radicals (atmospheric) | Ring-opened dicarbonyls | acs.org |

Formation of Reactive Intermediates

The oxidation of furans often proceeds through the formation of highly reactive intermediates. In the atmospheric oxidation of 2-methylfuran initiated by OH radicals, the reaction starts with the addition of the hydroxyl radical to the C2 or C5 position, forming a chemically activated adduct radical. acs.org This adduct can then isomerize by breaking the C-O bond in the ring. acs.org Another critical reactive intermediate formed from the oxidation of 2-MF is 3-acetylacrolein (4-oxopent-2-enal). acs.org This α,β-unsaturated dicarbonyl compound is highly reactive and can form adducts with biological macromolecules like DNA. acs.org The formation of such reactive species is a key aspect of the toxicology of some furan compounds.

Diels-Alder Reactions and Cycloadditions

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.gov This reaction is a powerful tool in organic synthesis for the formation of six-membered rings.

The reactivity of furans in Diels-Alder reactions is influenced by their aromatic character; the reaction requires the breaking of this aromaticity, which can make the reaction reversible. nih.gov The reaction typically follows a normal-electron-demand pathway, where the highest occupied molecular orbital (HOMO) of the furan (the diene) interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov

2-Methylfuran can participate in Diels-Alder reactions with various dienophiles. For example, its reaction with maleic anhydride (B1165640) and maleimides has been studied, often showing a preference for the exo isomer, particularly at higher temperatures. nih.gov The reaction of 2-methylfuran with methyl 3-nitroacrylate (B1257834) is another example of a [4+2] cycloaddition. mdpi.com Co-feeding 2-methylfuran with olefins like propylene (B89431) over a ZSM-5 catalyst can lead to the formation of aromatic compounds such as xylenes (B1142099) through Diels-Alder and subsequent reactions. rsc.org The regioselectivity of these cycloadditions is an important consideration, as demonstrated in studies with various substituted alkynes. researchgate.net

Beyond the typical [4+2] cycloadditions, furan derivatives can also participate in other types of cycloaddition reactions, such as [3+2] and [8+2] cycloadditions, expanding their synthetic utility. uchicago.eduacs.org

| Dienophile/Reactant | Reaction Type | Key Finding/Product | Reference |

| Maleic Anhydride | [4+2] Cycloaddition | Formation of exo cycloadduct | nih.gov |

| Maleimides | [4+2] Cycloaddition | Formation of >20% endo isomer at RT, exclusively exo at >60°C | nih.gov |

| Methyl 3-nitroacrylate | [4+2] Cycloaddition | Example of a [4+2] cycloaddition | mdpi.com |

| Propylene (over ZSM-5) | Diels-Alder/Aromatization | Increased xylene selectivity | rsc.org |

| 3-bromo-1-phenylprop-2-ynone | [4+2] Cycloaddition | Regioselective cycloaddition | researchgate.net |

| Ethyl propiolate (with AlCl3) | Diels-Alder/Rearrangement | Major product is 5-hydroxy-2-methylbenzoate | cdnsciencepub.com |

Hydroxyalkylation/Alkylation Reactions with Carbonyl Compounds

The hydroxyalkylation/alkylation (HAA) of this compound with carbonyl compounds represents a significant pathway for carbon-carbon bond formation, leading to the synthesis of larger molecules with potential applications as biofuels. This reaction is analogous to the well-studied reactions of 2-methylfuran (2-MF) with various carbonyl compounds. rsc.orgmdpi.com The presence of the electron-donating methyl group at the C2 position of the furan ring activates it for electrophilic substitution, making the HAA reaction favorable. rsc.org

The general mechanism for the HAA reaction involves the acid-catalyzed reaction of the furan derivative with a carbonyl compound. rsc.org In the case of this compound, the reaction would proceed similarly to that of 2-MF. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The electron-rich furan ring then attacks the activated carbonyl carbon, leading to the formation of a furanic alcohol intermediate. This is the hydroxyalkylation step. Subsequently, under acidic conditions, this alcohol can be protonated and eliminated as water to form a carbocation, which then reacts with a second molecule of the furan derivative in an alkylation step. taylorandfrancis.com

Research on 2-methylfuran (2-MF) has shown its reactivity with a wide array of carbonyl compounds, including furfural (B47365), 5-hydroxymethylfurfural (B1680220) (5-HMF), butanal, and acetone. rsc.orgmdpi.com These reactions are effectively catalyzed by both homogeneous acids like sulfuric acid and heterogeneous solid acid catalysts such as cation exchange resins (e.g., Amberlyst-15, Nafion-212) and niobic acid. mdpi.comnih.govrsc.org The use of solid acid catalysts is often preferred due to their ease of separation and potential for reuse. nih.govrsc.org

For instance, the HAA reaction of 2-MF with furfural has been extensively studied to produce C15 fuel precursors. rsc.orgnih.govrsc.org The reaction conditions, such as temperature, catalyst loading, and molar ratio of reactants, significantly influence the yield and selectivity of the desired products. rsc.orgnih.gov Studies have shown that catalysts like Nafion-212 and niobic acid treated at specific temperatures exhibit high activity and stability for this transformation. nih.govrsc.org

Table 1: Examples of Hydroxyalkylation/Alkylation Reactions with 2-Methylfuran

| Carbonyl Compound | Catalyst | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Furfural | Cation exchange resin | C15 fuel precursor | - | rsc.org |

| Acetone | Water carbon functionalized with sulfonic acid groups | 5,5′-(propane-2,2-diyl)bis(2-methylfuran) | 68% | mdpi.com |

| Acetoin | Zirconia-supported trifluoromethanesulfonic acid | Fuel precursor 1a | 93% | mdpi.com |

| Furfural | Nafion-212 resin | C15 HAA product | - | nih.gov |

It is important to note that the reactivity can be influenced by the nature of the substituents on the furan ring. The presence of an electron-withdrawing group, such as an aldehyde group in furfural, deactivates the ring towards electrophilic attack, making it unreactive as the furan component in HAA reactions. rsc.org Conversely, the alkyl groups in this compound are electron-donating, thus enhancing its nucleophilicity and reactivity in HAA reactions.

Acylation Reactions of Furan Derivatives

Acylation of furan derivatives, including 2-alkylfurans, is a key method for the synthesis of acylfurans, which are valuable intermediates in the production of pharmaceuticals, fragrances, and biofuels. osti.govresearchgate.netosti.gov The most common method for this transformation is the Friedel-Crafts acylation, which involves the reaction of the furan with an acylating agent in the presence of a Lewis or Brønsted acid catalyst. osti.govpharmaguideline.com

For 2-substituted furans like this compound, acylation typically occurs at the vacant C5 position due to the directing effect of the alkyl group. However, since the C5 position is occupied by the propyl group, acylation would be expected to occur at the C3 or C4 positions. The electronic and steric effects of the existing alkyl substituents would influence the regioselectivity of the reaction.

A variety of acylating agents can be employed, including acid anhydrides (e.g., acetic anhydride) and acyl halides. researchgate.netpharmaguideline.com The choice of catalyst is crucial and often milder catalysts such as phosphoric acid, boron trifluoride, or various solid acids are preferred over strong Lewis acids like aluminum chloride to avoid polymerization and degradation of the acid-sensitive furan ring. pharmaguideline.com

Recent research has focused on the development of more environmentally benign and reusable solid acid catalysts for furan acylation. osti.govresearchgate.netmdpi.com Zeolites, such as H-ZSM-5, and metal chlorides supported on materials like SAPO-5 have shown promise in catalyzing the acylation of 2-methylfuran. osti.govmdpi.comresearchgate.net For example, the acylation of 2-methylfuran with acetic anhydride has been successfully carried out using various modified SAPO-5 catalysts, yielding 2-acetyl-5-methylfuran (B71968) with high selectivity. mdpi.com

The reaction mechanism for Friedel-Crafts acylation generally involves the formation of an acylium ion (R-C≡O+) from the acylating agent and the acid catalyst. This electrophile then attacks the electron-rich furan ring in an electrophilic aromatic substitution reaction. osti.gov An Eley-Rideal mechanism has been proposed for the catalytic acylation of 2-methylfuran with an anhydride, where the anhydride adsorbs onto the catalyst's acid site, and then reacts with 2-methylfuran from the bulk phase to form the acylated product. researchgate.net

Kinetic studies on the acylation of 2-methylfuran with n-octanoic anhydride have been performed to understand the reaction mechanism and optimize reaction conditions. osti.gov The apparent activation energy for this reaction was determined, providing valuable insights for potential industrial scale-up. osti.gov

Table 2: Catalyst Performance in the Acylation of 2-Methylfuran with Acetic Anhydride

| Catalyst | Conversion (%) | Selectivity to 2-acetyl-5-methylfuran (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| SAPO-5 | - | - | 110 | researchgate.net |

| CuClx/SAPO-5 | - | - | 110 | researchgate.net |

| CoClx/SAPO-5 | - | - | 110 | researchgate.net |

| SnClx/SAPO-5 | - | - | 110 | researchgate.net |

| FeClx/SAPO-5 | - | - | 110 | researchgate.net |

| ZnClx/SAPO-5 | >90 | 100 | 110 | mdpi.com |

Note: Specific conversion values for all SAPO-5 based catalysts were not detailed in the provided context, but ZnClx/SAPO-5 showed the highest activity.

While direct studies on this compound are limited, the extensive research on 2-methylfuran provides a strong foundation for predicting its behavior in acylation reactions. The principles of electrophilic substitution, catalyst selection, and reaction optimization are directly applicable.

Spectroscopic and Computational Characterization of 2 Methyl 5 Propylfuran

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within the 2-methyl-5-propylfuran molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For furan (B31954) and its derivatives, characteristic bands are observed for the stretching and bending vibrations of the furan ring, as well as the vibrations of the alkyl substituents.

While specific FT-IR data for this compound is not extensively detailed in the provided search results, general characteristics can be inferred from studies on related furan derivatives. globalresearchonline.netescholarship.orgudayton.edu For instance, the C-H stretching vibrations of the furan ring are typically observed in the 3100-3200 cm⁻¹ region. The C=C stretching vibrations of the furan ring usually appear between 1400 and 1600 cm⁻¹. globalresearchonline.net The presence of the methyl and propyl groups would introduce additional bands corresponding to their respective C-H stretching and bending vibrations. For example, the asymmetric and symmetric stretching vibrations of the CH3 group in 2-methylfuran (B129897) are found around 3119 cm⁻¹ and 3036 cm⁻¹, respectively. globalresearchonline.net

A study on the hydrogenation of 2-methylfuran on platinum nanoparticles identified vibrational peaks using Sum Frequency Generation Vibrational Spectroscopy (SFGVS), a related technique. acs.org The C-H aromatic stretch of 2-methylfuran was noted at 3145 cm⁻¹. acs.org

Below is a table summarizing typical FT-IR vibrational frequencies for furan derivatives, which would be applicable to this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Furan Ring C-H Stretch | 3100 - 3200 |

| Alkyl C-H Stretch | 2850 - 3000 |

| Furan Ring C=C Stretch | 1400 - 1600 |

| Furan Ring Breathing | ~1000 - 1200 |

| C-H Bending (out-of-plane) | 750 - 900 |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as those of non-polar bonds. The technique often provides cleaner spectra for samples that are fluorescent when analyzed with visible lasers. sfu.ca

For furan derivatives, FT-Raman spectra provide valuable information about the skeletal vibrations of the furan ring and the C-C bonds of the alkyl substituents. researchgate.netsemi.ac.cn The strong Raman signals in the low-frequency region (250–400 cm⁻¹) can be particularly useful for differentiating between isomers. thermofisher.com While direct FT-Raman data for this compound is scarce in the provided results, analysis of related compounds like fentanyl analogs shows that the fingerprint region (400–1600 cm⁻¹) is dominated by vibrations of aromatic rings. thermofisher.com For this compound, this region would contain characteristic peaks for the furan ring.

Computational studies using Density Functional Theory (DFT) have been shown to accurately predict the vibrational spectra of furan and its derivatives, which can aid in the assignment of experimental FT-Raman bands. globalresearchonline.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used for this purpose. ipb.pt

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the furan ring and the propyl and methyl substituents. Based on data for similar furan derivatives, the following assignments can be predicted. chemicalbook.comresearchgate.netresearchgate.net The protons on the furan ring (H-3 and H-4) would appear in the aromatic region, typically between δ 5.8 and 7.3 ppm. The methyl group protons would appear as a singlet further upfield, likely around δ 2.2-2.3 ppm. The propyl group would exhibit a more complex pattern: a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the furan ring.

The following table presents predicted ¹H NMR chemical shifts for this compound based on known data for related compounds. chemicalbook.comrsc.org

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan H-3 | 5.8 - 6.2 | Doublet |

| Furan H-4 | 5.8 - 6.2 | Doublet |

| Propyl α-CH₂ | 2.5 - 2.8 | Triplet |

| Propyl β-CH₂ | 1.5 - 1.8 | Sextet |

| Propyl γ-CH₃ | 0.9 - 1.0 | Triplet |

| Methyl C-2 CH₃ | 2.2 - 2.3 | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the furan ring would resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of the oxygen atom. The carbons of the alkyl substituents would appear at higher field.

Predicted ¹³C NMR chemical shifts for this compound, based on data for similar furan derivatives, are presented in the table below. rsc.orgmimedb.orgmimedb.org

| Carbon | Predicted Chemical Shift (ppm) |

| Furan C-2 | 150 - 155 |

| Furan C-5 | 155 - 160 |

| Furan C-3 | 105 - 110 |

| Furan C-4 | 105 - 110 |

| Propyl α-CH₂ | 28 - 32 |

| Propyl β-CH₂ | 20 - 24 |

| Propyl γ-CH₃ | 13 - 15 |

| Methyl C-2 CH₃ | 12 - 14 |

Proton Nuclear Magnetic Resonance (¹H NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu This technique is particularly useful for studying compounds with conjugated π-electron systems, such as furan and its derivatives. libretexts.org

The UV-Vis spectrum of furan derivatives typically shows strong absorption bands corresponding to π→π* transitions. globalresearchonline.net The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the furan ring. Alkyl substitution on the furan ring generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. acs.org

While specific UV-Vis data for this compound is not available in the provided search results, it is expected to have a λ_max in the near-UV region, likely between 215 and 230 nm, similar to other alkyl-substituted furans. acs.orgsciencetechindonesia.com The presence of the methyl and propyl groups would likely cause a slight red shift compared to furan itself.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

For this compound (C₈H₁₂O), the molecular ion peak is expected at an m/z corresponding to its molecular weight, which is approximately 124.18 g/mol . chemspider.comchemeo.com The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. The structure of this compound features a stable furan ring and a propyl side chain, which influences its fragmentation pathways.

Key fragmentation processes for alkyl-substituted furans involve cleavages at the bonds adjacent to the furan ring and within the alkyl chain. Common fragmentation patterns for alkanes involve the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂ group). msu.edu For this compound, the following fragmentation pathways are anticipated:

Benzylic-type Cleavage: The most favorable cleavage is typically at the β-position to the furan ring, which is a weak C-C bond. This would result in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a highly stable furfuryl-type cation at m/z 95. This ion is resonance-stabilized and is often the base peak in the spectra of similar alkylfurans.

McLafferty-type Rearrangement: While less common for furans compared to carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the furan ring could occur, leading to the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a radical cation at m/z 82, corresponding to the mass of 2-methylfuran. nih.gov

Cleavage of the Propyl Chain: Fragmentation of the propyl group itself can lead to the loss of a methyl radical (•CH₃, 15 Da) to yield an ion at m/z 109, or the loss of a propyl radical (•C₃H₇, 43 Da) to give an ion at m/z 81. msu.edu

Ring Opening: The furan ring itself can undergo cleavage, although this typically requires higher energy.

A predicted mass spectrum would therefore show a prominent peak at m/z 95, a significant peak for the molecular ion at m/z 124, and other smaller fragments corresponding to the losses and rearrangements described.

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 124 | [C₈H₁₂O]⁺• | - | Molecular Ion |

| 109 | [C₇H₉O]⁺ | •CH₃ | Loss of methyl from propyl chain |

| 95 | [C₆H₇O]⁺ | •C₂H₅ | β-cleavage of the propyl chain |

| 82 | [C₅H₆O]⁺• | C₃H₆ | Rearrangement and loss of propene |

| 81 | [C₅H₅O]⁺ | •C₃H₇ | α-cleavage of the propyl chain |

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed insights into its molecular geometry, vibrational frequencies, and electronic characteristics. hmdb.carsc.orgarxiv.orgmdpi.com

Structural Properties: DFT calculations can optimize the molecular geometry to find the most stable conformation. This includes predicting bond lengths, bond angles, and dihedral angles. For instance, the C-C and C-O bond lengths within the furan ring and the bond lengths of the methyl and propyl substituents can be accurately determined. These calculated parameters can be compared with experimental data if available. hmdb.ca

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. scribd.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed over the ring and the alkyl substituents.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. In the MEP map of this compound, the oxygen atom in the furan ring is expected to be the region of highest negative potential (red), making it susceptible to electrophilic attack, while the regions around the hydrogen atoms would show positive potential (blue).

Table 2: Representative DFT-Calculated Properties for Alkylfurans

| Property | Description | Typical Application for this compound |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Determination of the most stable 3D structure. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. scribd.com |

| MEP Map | Visualization of electrostatic potential | Identifies reactive sites for electrophilic and nucleophilic attack. |

Quantum Chemical Calculations for Reaction Kinetics and Potential Energy Surfaces

Quantum chemical calculations are instrumental in studying the reaction mechanisms and kinetics of chemical processes, such as pyrolysis and oxidation. For this compound, these methods can be used to map the potential energy surfaces (PES) for various reaction pathways. mdpi.comresearchgate.netnih.gov

Potential Energy Surfaces (PES): A PES illustrates the energy of a system as a function of its geometry, revealing transition states and reaction intermediates. For the thermal decomposition of this compound, several pathways can be investigated:

Unimolecular Decomposition: This includes the homolytic cleavage of C-H bonds in the alkyl chains or the furan ring, and C-C bond cleavage. The bond dissociation energies (BDEs) can be calculated to identify the weakest bonds. The C-H bonds on the carbon adjacent to the furan ring (α-position of the propyl group) are expected to be weaker due to the resonance stabilization of the resulting radical. ugent.be

Hydrogen Abstraction: The PES for reactions with radicals like •H or •OH can be mapped to determine the activation barriers for hydrogen abstraction from different sites on the molecule. Abstraction from the alkyl side chain is often more favorable than from the aromatic ring. mdpi.comwhiterose.ac.ukacs.orgnih.gov

Hydrogen Transfer and Ring Opening: Intramolecular hydrogen shifts can lead to the formation of carbene intermediates, which can then undergo ring-opening to form acyclic isomers. researchgate.netugent.becore.ac.uk These pathways are often crucial in the pyrolysis of furanic compounds.

Reaction Kinetics: Using methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, the rate constants for elementary reactions can be calculated as a function of temperature and pressure. mdpi.comnih.gov These calculations provide a quantitative understanding of which reaction channels are dominant under specific conditions, which is essential for developing kinetic models for combustion or atmospheric chemistry. For instance, studies on similar alkylfurans show that OH radical addition to the furan ring is a dominant reaction pathway at lower temperatures, while abstraction becomes more significant at higher temperatures. whiterose.ac.ukacs.orgnih.govwhiterose.ac.uk

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are complementary to the static picture provided by quantum chemical calculations. su.se

For this compound, MD simulations can be employed to investigate several aspects:

Solvation and Transport Properties: MD simulations can model the behavior of this compound in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), properties like the radial distribution function can be calculated to understand the solvation structure. bohrium.com Transport properties such as the diffusion coefficient can also be determined. su.se

Interfacial Behavior: MD simulations are well-suited to study the behavior of molecules at interfaces. For example, the adsorption and orientation of this compound on a metal surface or at a liquid-vapor interface could be simulated. This is relevant for applications such as corrosion inhibition or catalysis. arabjchem.org

Conformational Dynamics: The propyl chain of this compound has conformational flexibility. MD simulations can explore the different conformations of the molecule and the timescales of transitions between them, providing a dynamic picture of its structure.

Interaction with Biomolecules: In the context of biochemistry, MD simulations could be used to study the interaction of this compound with proteins or other biological macromolecules, predicting binding affinities and modes of interaction. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For furan derivatives, general force fields like AMBER or OPLS-AA can be used, or more specific parameters can be developed using quantum chemical calculations to ensure accuracy. su.sebohrium.com

Natural Occurrence and Biosynthetic Pathways of 2 Methyl 5 Propylfuran and Furan Derivatives

Identification in Natural Sources

The presence of 2-Methyl-5-propylfuran and other furan (B31954) derivatives has been documented in a variety of natural contexts, ranging from plant-based foods to microbial volatile organic compounds (VOCs).

Occurrence in Plant Metabolites

Furan derivatives are recognized as naturally occurring compounds in a diverse array of plants and are often formed during the heat processing of foods rich in carbohydrates. nih.govtubitak.gov.tragriculturejournals.cz For instance, this compound has been identified as a volatile component of guava fruit. thegoodscentscompany.com

Other alkylated furans are also commonly found in plant-based food products. Studies have detected 2-methylfuran (B129897), 2,5-dimethylfuran (B142691), 2-ethylfuran (B109080), and 2-pentylfuran (B1212448) in items such as breakfast cereals, dry bread products, and dried fruits like raisins and plums. agriculturejournals.cz Coffee is a particularly rich source of these compounds, with levels of 2-methylfuran sometimes exceeding those of furan itself. agriculturejournals.czresearchgate.net The formation of these furans can occur from precursors like ascorbic acid, sugars, amino acids, and unsaturated fatty acids during heat treatment. nifc.gov.vn

Additionally, compounds structurally related to this compound, such as 2-acetyl-5-methylfuran (B71968), have been found in foods like Welsh onions, various fruits, and different types of tea. foodb.ca Another related compound, 2-methyl-5-propionylfuran, is a known flavor component of sesame seed oil and coffee. nih.govchemicalbook.com

Table 1: Occurrence of Selected Furan Derivatives in Plant-Based Foods

| Compound | Natural Source(s) |

| This compound | Guava fruit thegoodscentscompany.com |

| 2-Methylfuran | Coffee, breakfast cereals, dried fruits agriculturejournals.cznifc.gov.vn |

| 2,5-Dimethylfuran | Coffee, breakfast cereals, dried fruits agriculturejournals.cz |

| 2-Pentylfuran | Coffee, breakfast cereals, dried fruits agriculturejournals.cz |

| 2-Acetyl-5-methylfuran | Welsh onions, fruits, tea foodb.ca |

| 2-Methyl-5-propionylfuran | Sesame seed oil, coffee nih.govchemicalbook.com |

Fungal Production of Volatile Furan Compounds

Fungi are significant producers of a wide array of volatile organic compounds (VOCs), including various furan derivatives. mdpi.com These compounds are metabolites produced during fungal growth and can have various ecological roles. nih.gov For example, the fungus Ceratocystis fimbriata has been shown to produce 2-pentylfuran as one of its VOCs. nih.gov

Several endophytic fungi, which live within plant tissues, are also known to generate furan derivatives. google.com Research has identified that yeasts and yeast-like fungi can produce furans as part of their volatilome. mbl.or.kr Specific examples include the identification of 2,5-bis(hydroxymethyl)furan (BHMF) in fungi such as Phellinus linteus and Xylaria longipes. mdpi.com The production of these compounds can be influenced by competitive interactions between different microbial species. nih.gov

Table 2: Examples of Furan Derivatives Produced by Fungi

| Fungal Species | Furan Derivative Produced |

| Ceratocystis fimbriata | 2-Pentylfuran nih.gov |

| Phellinus linteus | 2,5-bis(hydroxymethyl)furan mdpi.com |

| Xylaria longipes | 2,5-bis(hydroxymethyl)furan mdpi.com |

| Aspergillus flavus | Various furan derivatives mdpi.com |

| Nodulisporium spp. | 2,5-dimethylfuran google.com |

Bacterial Production of Furan Derivatives

Bacteria are also capable of producing and metabolizing furan derivatives. nih.gov Some bacterial species can utilize furan compounds, such as 5-(hydroxymethyl)-furfural (HMF), as their sole source of carbon. mdpi.com For instance, strains of Pseudomonas have been isolated that can biodegrade HMF and other furan derivatives. mdpi.com

The production of specific furan compounds has also been observed. For example, methyl 5-methyl-2-furancarboxylate was identified as a volatile organic compound released by the bacteria Saccharopolyspora erythraea and Saccharopolyspora griseoflavus. mdpi.com Furthermore, a complete biosynthetic pathway for furan fatty acids has been elucidated in photosynthetic bacteria like Rhodobacter sphaeroides. nih.govnih.gov This indicates that bacteria possess specific enzymatic machinery for the synthesis of complex furan-containing molecules.

Biosynthetic Mechanisms

The formation of furan rings in nature occurs through various biochemical routes. These mechanisms can involve the oxidative transformation of precursor molecules or complex, multi-step enzymatic pathways within microorganisms.

Oxidation of Phenolic Compounds and Isoprene

One of the proposed abiotic pathways for furan formation involves the oxidation of organic precursors. For instance, the oxidation of isoprene, a highly abundant volatile compound produced by plants, can lead to the formation of 3-methylfuran. copernicus.org Similarly, the degradation of certain phenolic compounds can also yield furan derivatives. rsc.org While direct evidence for the oxidation of a specific phenolic precursor to this compound is not detailed, the general principle of forming aromatic heterocyclic rings like furans from the breakdown of larger aromatic structures is a recognized chemical transformation. rsc.orgchim.it

Enzymatic Pathways in Microorganisms

Microorganisms have evolved specific and complex enzymatic pathways to synthesize and modify furan derivatives. mdpi.com Many of these pathways are involved in the detoxification of furan aldehydes or the production of specialized metabolites. researchgate.net

A well-defined example is the biosynthesis of furan fatty acids (FuFAs) in bacteria such as Rhodobacter sphaeroides. nih.govnih.gov This pathway begins with the methylation of a fatty acid, followed by desaturation, and finally, an oxygen-dependent cyclization to form the furan ring. The oxygen atom incorporated into the furan ring is derived from molecular oxygen (O₂), a reaction catalyzed by a specialized enzyme. nih.gov

In fungi, the yeast Kluyveromyces marxianus can convert furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into their corresponding alcohol derivatives, furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (BHMF), respectively. uminho.ptgrafiati.com This biotransformation is a reduction reaction, highlighting the diverse enzymatic capabilities of microorganisms in modifying furan compounds. The enzymes involved in these conversions often include oxidases, dehydrogenases, and reductases. mdpi.comresearchgate.net

Formation Pathways in Thermally Processed Matrices

The thermal processing of food, essential for ensuring microbiological safety and developing desirable sensory characteristics, initiates a complex network of chemical reactions. These reactions transform natural food constituents into a myriad of new compounds, including various furan derivatives. The formation of these heterocyclic compounds is not confined to a single mechanism but rather involves several key pathways, often interacting with one another. The primary routes for furan generation in thermally treated food matrices include the Maillard reaction, the thermal degradation of carbohydrates and specific amino acids, and the oxidation of polyunsaturated fatty acids (PUFAs) and ascorbic acid. bohrium.comnih.govencyclopedia.pubeuropa.eu The specific furan derivatives formed, such as this compound, depend on the initial composition of the food matrix and the processing conditions like temperature, pH, and water activity. bohrium.comnih.gov

Precursors and Mechanisms of Formation

The formation of furan and its alkylated derivatives is a multifaceted process involving a variety of precursor molecules naturally present in food. These precursors undergo significant chemical transformations, including degradation, cyclization, and condensation, during thermal treatment.

Maillard Reaction and Carbohydrate Degradation:

The Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of reducing sugars and the amino group of amino acids, is a principal pathway for the formation of many furan derivatives. nih.govresearchgate.net During this reaction, intermediates such as 1-deoxyosones and 3-deoxyosones are formed, which can then cyclize to produce the furan ring. nih.gov The thermal degradation of carbohydrates, even in the absence of amino acids, can also lead to furan formation through pathways that generate key intermediates like aldotetrose derivatives. nih.gov

The formation of 2-methylfuran is particularly associated with the Maillard reaction involving specific amino acids such as alanine (B10760859) and threonine. nih.govresearchgate.net A key intermediate in this process is lactaldehyde, which is the Strecker aldehyde of threonine. nih.govresearchgate.net This C3 fragment can react with C2 fragments, also generated during the Maillard reaction, to form 2-methylfuran. nih.gov Another identified pathway for 2-methylfuran formation is the dehydration of furfuryl alcohol under thermal conditions. bohrium.com

Lipid Oxidation:

The thermal oxidation of polyunsaturated fatty acids (PUFAs) is a major source of 2-alkylfurans. nih.govwiley.com During heating, PUFAs like linoleic and linolenic acid degrade to form hydroperoxides. nih.gov These unstable intermediates undergo cleavage to produce a variety of volatile compounds, including α,β-unsaturated aldehydes. nih.gov These aldehydes are critical precursors for 2-alkylfurans. Research has demonstrated a clear relationship between specific aldehydes and the resulting alkylfuran. For instance, the formation of 2-propylfuran (B1361053) has been shown to originate from 2-heptenal, while 2-pentylfuran is formed from 2-nonenal, which is an oxidation product of linoleic acid. researchgate.netnih.gov This cyclization of α,β-unsaturated aldehydes is significantly catalyzed by the presence of amino acids. researchgate.netnih.gov

Table 1: Formation of 2-Alkylfurans from Lipid-Derived Aldehydes

| 2-Alkylfuran | Precursor (α,β-Unsaturated Aldehyde) |

|---|---|

| 2-Methylfuran | 2-Pentenal |

| 2-Ethylfuran | 2-Hexenal |

| 2-Propylfuran | 2-Heptenal |

| 2-Butylfuran | 2-Octenal |

| 2-Pentylfuran | 2-Nonenal |

| 2-Hexylfuran | 2-Decenal |

This table is based on research demonstrating the amino acid-catalyzed formation of 2-alkylfurans from their corresponding lipid-derived α,β-unsaturated aldehydes under oxidizing conditions. researchgate.netnih.gov

Interaction of Pathways and Formation of this compound:

The formation of disubstituted furans, such as this compound, likely involves the interaction between the Maillard reaction and lipid oxidation pathways. wiley.comtandfonline.com The methyl group at the C-2 position is plausibly derived from Maillard reaction intermediates, similar to the formation of 2-methylfuran. Concurrently, the propyl group at the C-5 position is likely formed from the oxidation of fatty acids that yield C3-containing intermediates.

The mechanism can be conceptualized as follows:

Propyl Group Precursor: Thermal oxidation of a suitable polyunsaturated fatty acid leads to the formation of a C3-aldehyde or a related reactive carbonyl species.

Methyl Group and Furan Ring Precursors: The Maillard reaction between reducing sugars and amino acids (like alanine or threonine) generates intermediates such as lactaldehyde or other reactive C2 and C3 fragments that are precursors to the methylfuran structure. nih.govresearchgate.net

Condensation and Cyclization: Reactive carbonyls from lipid oxidation interact with intermediates from the Maillard reaction. An aldol-type condensation between these fragments, followed by cyclization and dehydration, would lead to the formation of the 2,5-disubstituted furan ring. The presence of amino acids plays a crucial catalytic role in these condensation reactions. nih.govresearchgate.net

This interaction is supported by studies showing that the presence of lipids can alter the profile of Maillard products, leading to an increase in lipid-derived alkylfurans while suppressing some sulfur-containing compounds. wiley.com Conversely, Maillard reaction products can influence the degradation pathways of lipids. wiley.com

Ascorbic Acid Degradation:

Table 2: Major Precursors and Resulting Furan Derivatives in Thermal Processing

| Precursor(s) | Primary Formation Pathway | Key Furan Derivatives Formed |

|---|---|---|

| Reducing Sugars (e.g., Glucose) + Amino Acids (e.g., Alanine, Threonine) | Maillard Reaction | Furan, 2-Methylfuran, Furfural nih.govresearchgate.net |

| Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Lipid Oxidation | Furan, 2-Ethylfuran, 2-Pentylfuran nih.gov |

| Ascorbic Acid | Thermal/Oxidative Degradation | Furan, Furfural, 2-Furoic Acid nih.govd-nb.info |

| Carbohydrates (e.g., Hexoses, Pentoses) | Thermal Degradation | Furan, Furfural nih.gov |

| Lipid-derived Aldehydes (e.g., 2-Heptenal) + Amino Acids | Amino Acid-Catalyzed Cyclization | 2-Propylfuran researchgate.netnih.gov |

Advanced Applications and Future Research Directions

Catalysis and Industrial Chemistry

The furanic structure of 2-Methyl-5-propylfuran makes it a versatile substrate and building block in various catalytic and industrial processes. Its applications range from the synthesis of next-generation biofuels to its use as a key intermediate in the production of complex organic molecules.

Furan (B31954) derivatives, particularly 2-methylfuran (B129897) (2-MF), are recognized as significant platform molecules derived from lignocellulosic biomass for the production of liquid fuels and valuable chemicals. mdpi.comnih.gov 2-MF is considered a superior biofuel candidate to ethanol (B145695) due to its higher energy density and octane (B31449) number. mdpi.comnih.gov The general strategy involves upgrading these furanic compounds through carbon-carbon coupling reactions to produce molecules with longer carbon chains suitable for transportation fuels. rsc.org

One of the primary pathways for this upgrade is the hydroxyalkylation/alkylation (HAA) reaction. nih.govrsc.org In this process, a furanic compound like 2-MF is reacted with a biomass-derived aldehyde or ketone. For instance, the reaction of 2-MF with furfural (B47365) can produce a C15 fuel precursor, which can then be hydrodeoxygenated to yield jet fuel-range hydrocarbon biofuels. rsc.org this compound fits directly into this paradigm as a value-added chemical. Its inherent C8 structure (C8H12O) is a step closer to the desired diesel and jet fuel range (typically C9-C16) than simpler furans. lookchem.comnih.gov

Recent research has focused on developing efficient catalysts for these transformations. Studies have explored the use of both homogeneous and heterogeneous acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, and solid acid resins like Amberlyst-15, to facilitate the HAA reaction. nih.gov The subsequent hydrodeoxygenation step often employs catalysts like platinum on carbon (Pt/C) or nickel on alumina (B75360) (Ni/γ-Al2O3) to remove oxygen and produce alkanes. nih.govrsc.org A samarium-doped cobalt metal-organic framework (Sm/Co-TTA MOF) has also been shown to be effective in catalyzing the HAA reaction between furfural and 2-methylfuran to produce a high-value biofuel precursor. bohrium.com

Table 1: Catalytic Conversion of Furanics to Biofuel Precursors

| Reactants | Reaction Type | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylfuran + Furfural | Hydroxyalkylation/Alkylation (HAA) | Cation Exchange Resin / Ni/γ-Al2O3 | C15 Jet Fuel Precursor | rsc.org |

| 2-Methylfuran + Butanal | Hydroxyalkylation/Alkylation (HAA) | p-toluenesulfonic acid | Fuel Precursor | nih.gov |

| 2-Methylfuran + 5-Methylfurfural | Hydroxyalkylation/Alkylation (HAA) | Sulfuric acid / Pt/C | C9-C16 Alkane Liquid Fuel | nih.gov |

| Furfural + 2-Methylfuran | Hydroxyalkylation/Alkylation (HAA) | Sm/Co-TTA MOF | 5,5′-(furan-2-ylmethylene)bis(2-methylfuran) | bohrium.com |

The unique chemical structure and reactivity of this compound make it an important intermediate, or building block, for synthesizing a variety of more complex molecules. lookchem.comsmolecule.com It is noted for its utility in the synthesis of pharmaceuticals, agrochemicals, and fragrances. lookchem.com The furan ring can undergo several types of reactions, including electrophilic substitution, oxidation, and reduction, allowing for the introduction of new functional groups and the creation of diverse molecular architectures. smolecule.com

The synthetic utility of the 2-methyl-5-alkylfuran core is demonstrated by the synthesis of related compounds. For example, 2-methyl-5-propionylfuran, which features a ketone group instead of a simple propyl group, is a known flavoring agent found in coffee and sesame seed oil. nih.govchemicalbook.com Another complex derivative, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF), is a metabolite studied in relation to human health and has been synthesized using multi-step procedures that build upon a substituted furan core. acs.org These examples highlight how the this compound scaffold can be elaborated to access a wide range of functional molecules.

Precursors for Biofuels and Value-Added Chemicals

Materials Science Applications (e.g., Polymers)

While direct applications of this compound in materials science are an emerging area, the chemistry of the furan ring offers significant potential, particularly in polymer science. A well-established application of furan derivatives is in thermally reversible polymers through the Diels-Alder reaction. rug.nl This reaction involves a [4+2] cycloaddition between a diene (the furan ring) and a dienophile (such as a maleimide). rug.nl

The furan-maleimide Diels-Alder adduct can be formed at moderate temperatures (e.g., 50°C) to create cross-links in a polymer network, and these links can be broken upon heating (e.g., to 120°C), making the process reversible. rug.nl This property is highly desirable for creating self-healing materials, recyclable thermosets, and responsive materials. It is conceivable that this compound could be incorporated into polymer chains, with its furan moiety serving as the diene for such reversible cross-linking applications. The methyl and propyl substituents would influence the solubility and thermal properties of the resulting polymer. Furthermore, furanic compounds like 2,5-dimethylfuran (B142691) (DMF) are used as intermediates to produce p-xylene, a key monomer for terephthalate (B1205515) polymers, indicating a pathway for converting biomass-derived furans into high-performance plastics. mdpi.com

Methodological Advancements in Furan Chemistry

The growing interest in furanic compounds has spurred the development of new synthetic methods and more sophisticated analytical techniques to produce and characterize these molecules efficiently and accurately.

The synthesis of this compound and other disubstituted furans has been approached through various chemical strategies. Traditional methods include the reaction of 2-methylfuran with propionaldehyde (B47417) or the condensation of 2-methyl-5-hydroxymethylfuran with propionic acid. lookchem.com

More advanced and novel catalytic methods are continuously being developed. One such approach involves the ruthenium-catalyzed isomerization of alkynediols, which can then undergo an in-situ cyclization to form 2,5-disubstituted furans. lookchem.com Another strategy for installing alkyl chains onto a furan ring is the Friedel-Crafts acylation, which has been used to synthesize precursors for complex furan derivatives like CMPF. acs.org For producing furanics from biomass, significant research has gone into the catalytic conversion of furfural. The selective hydrodeoxygenation of furfural over metal catalysts (e.g., Co/CoOx, Cu-based catalysts) is a primary route to 2-methylfuran, which can then be further functionalized. rsc.org

Table 2: Selected Synthetic Routes for Substituted Furans

| Synthetic Method | Precursors | Key Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|---|

| Condensation | 2-Methylfuran + Propionaldehyde | Not specified | This compound | lookchem.com |

| Isomerization/Cyclization | Alkyne-1,4-diols | Ru(PPh3)3(CO)H2/xantphos | 2,5-Disubstituted furans | lookchem.com |

| Friedel-Crafts Acylation | Furan derivative + Acylating agent | Lewis Acid (e.g., AlCl3) | Acylated furans | acs.org |

| Selective Hydrodeoxygenation | Furfural | Co/CoOx or Cu-based catalysts | 2-Methylfuran | rsc.org |

| Vilsmeier-Haack & Wittig | Furfuryl acetate | DMF, POCl3, Wittig reagent | Substituted vinylfurans | mdpi.com |

The precise characterization of this compound and its derivatives is crucial for confirming their structure and purity. A suite of modern spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, providing information on the connectivity of atoms and the chemical environment of the protons and carbons in the molecule. smolecule.com Infrared (IR) spectroscopy, often using Fourier-transform (FT-IR) techniques, is used to identify the characteristic vibrations of functional groups present in the molecule, such as the C-O-C stretch of the furan ring and the C-H stretches of the alkyl groups. smolecule.comresearchgate.net Mass Spectrometry (MS) provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its identity. smolecule.com

For more detailed analysis, these experimental techniques are increasingly supplemented by computational methods. Density Functional Theory (DFT) calculations are used to predict theoretical spectra (IR, Raman, NMR) and molecular properties, which can then be compared with experimental results to validate the structural assignment. researchgate.net Ultraviolet-visible (UV-Vis) spectroscopy is also used to study the electronic transitions within the aromatic furan system. researchgate.net

Novel Synthetic Route Development

Emerging Research Areas for Alkylfurans

Alkylfurans, a class of heterocyclic organic compounds including this compound, are attracting significant scientific interest due to their potential as sustainable platform chemicals derived from renewable biomass. nih.govfrontiersin.org Traditionally known as components in flavor and fragrance chemistry, emerging research is now focused on leveraging their unique chemical structures for a wide range of advanced applications. These new frontiers of research promise to establish alkylfurans as key players in the development of next-generation biofuels, advanced materials, and novel bioactive compounds.

Renewable Fuels and Platform Chemicals

A primary driver of current research is the conversion of lignocellulosic biomass into furan derivatives, which serve as precursors to liquid transportation fuels and valuable chemical intermediates. ctc-n.orgsciopen.com Compounds like 2,5-dimethylfuran (DMF) and 2-methylfuran (MF) are considered leading biofuel candidates due to their high energy density, high octane numbers, and suitable boiling points for blending with gasoline. researchgate.netbohrium.com

Research is intensely focused on optimizing the catalytic pathways for their production from biomass-derived sugars (hexoses and pentoses). researchgate.netresearchgate.net Key areas of investigation include:

Heterogeneous Catalysis: The development of robust and selective solid catalysts, such as zeolites and supported non-noble metals, is crucial for the efficient conversion of biomass derivatives like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) into alkylfurans. frontiersin.orgnih.gov

Advanced Reaction Systems: Biphasic systems, which use an aqueous phase for the reaction and an organic phase to continuously extract the furan products, are being explored to prevent product degradation and improve yields. nih.govctc-n.org Ionic liquids (ILs) are also being investigated as green solvents and catalysts that can efficiently dissolve cellulose (B213188) and facilitate its conversion. nih.govnih.gov

Process Intensification: Researchers are developing one-pot, tandem catalytic processes to convert raw lignocellulosic biomass directly into alkylfuran fuels, streamlining the production chain and enhancing economic viability. sciopen.comnih.gov A metal- and hydrogen-gas-free approach for the selective reduction of furfuraldehydes to alkylfurans using hydrazine (B178648) hydrate (B1144303) represents a significant advance in scalable and safer synthesis. acs.org

Despite their promise, challenges remain, particularly concerning the oxidative stability of alkylfurans. bohrium.com These compounds can be more reactive than conventional gasoline components, leading to the formation of gums and peroxides, which can negatively impact fuel performance and storage. bohrium.com Future research will therefore focus on developing effective antioxidant packages specifically tailored for furanic fuels and optimizing blending strategies to ensure their successful commercial adoption. bohrium.com

| Catalytic System | Feedstock | Key Product(s) | Research Focus/Findings | Source(s) |

|---|---|---|---|---|

| Ionic Liquids (ILs) & Acidic Catalysts | Carbohydrates (Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF), Furfural | ILs act as efficient solvents for biomass. Acidic functionalized ILs can also catalyze the dehydration of sugars to HMF and furfural. | nih.govnih.gov |

| Zeolites (e.g., Y-type) | Furan, Allylic Alcohols | 2-Alkylfurans | Aluminosilicates like Y-type zeolites are highly effective heterogeneous catalysts for the direct C-H alkylation of furans, offering a green synthesis route. | rsc.org |

| Non-noble Metal Catalysts (e.g., Ru/C) | Lignocellulosic Biomass, HMF | 2,5-Dimethylfuran (DMF) | Multi-component catalytic systems are being developed for the one-pot transformation of biomass into the biofuel candidate DMF. | frontiersin.orgnih.gov |

| Hydrazine Hydrate / Base | Substituted Furfuraldehydes | Alkylfurans (e.g., 2-Methylfuran) | A metal-free Wolff-Kishner-type reduction that allows for the scalable and selective synthesis of alkylfurans from biomass-derived aldehydes. | acs.org |

Advanced Bio-based Materials

The furan ring is a versatile building block for creating novel polymers and functional materials from renewable resources. This research area aims to replace petroleum-derived monomers with sustainable alternatives, contributing to a circular economy.

Polymers and Polyols: 2,5-Furandicarboxylic acid (FDCA), which can be synthesized from HMF, is a major focus for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). PEF is positioned as a renewable substitute for petroleum-based PET (polyethylene terephthalate). Additionally, the catalytic ring-opening of furan compounds to produce polyols such as 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) is being explored. mdpi.com These polyols are valuable monomers for synthesizing polyesters and polyurethanes. mdpi.com

Sustainable Lubricants: A novel application is the synthesis of high-performance lubricant base-oils from 2-alkylfurans. researchgate.net One demonstrated route involves the catalytic reaction of 2-methylfuran with enals, followed by hydrodeoxygenation, to produce lubricant-ranged branched alkanes with tunable properties in high yields. researchgate.net This opens a new, non-fuel market for biomass-derived furans.

Novel Pharmacological and Agrochemical Agents

The furan scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. ijabbr.comresearchgate.net Emerging research continues to explore the potential of novel alkylfuran derivatives in medicine and agriculture.

Broad-Spectrum Bioactivity: Furan derivatives have been shown to exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. ijabbr.comresearchgate.net Current research involves the synthesis and screening of new furan-based compounds to identify lead candidates for drug development. ijabbr.com

Insecticidal Properties: A notable area of research is the investigation of long-chain alkylfurans as natural insecticides. Avocadofurans, such as 2-(pentadecyl)furan and 2-(heptadecyl)furan isolated from avocado plants, have demonstrated significant insecticidal activity against agricultural pests like the beet armyworm (Spodoptera exigua). ucr.edunih.gov Studies are exploring the structure-activity relationship, showing that the length of the alkyl side-chain influences the biological potency. ucr.edunih.gov This research could lead to the development of new, bio-based pesticides.

| Compound | Alkyl Chain | 9-Day Larval Mortality (%) | Key Finding | Source(s) |

|---|---|---|---|---|

| 2-(Tetradecyl)furan | C14 | < 50% | Lowest activity among the tested compounds, but still significantly reduced larval weight. | ucr.edu |

| 2-(Pentadecyl)furan | C15 | 93% | Naturally occurring avocadofuran with maximal biological activity. | ucr.edunih.gov |

| 2-(Hexadecyl)furan | C16 | ~85-90% | High activity, similar to the natural C15 and C17 homologues. | ucr.edu |

| 2-(Heptadecyl)furan | C17 | 95% | Naturally occurring avocadofuran with the highest mortality rate observed. | ucr.edunih.gov |

| 2-(Octadecyl)furan | C18 | 68% | Slightly less toxic than the C15, C16, and C17 compounds. | ucr.edu |

Biomarkers for Food Safety and Health

Furan and its alkylated derivatives, including 2-methylfuran and 2-ethylfuran (B109080), can form in foods during thermal processing such as baking, roasting, and sterilization. restek.comacs.org Their presence in common food items like coffee, breakfast cereals, and canned goods has raised health concerns, as furan is classified as possibly carcinogenic to humans. eurofins.vn This has spurred an emerging area of research focused on:

Advanced Analytical Methods: Developing sensitive and reliable methods, such as headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), for the routine monitoring of furan and alkylfurans in a wide variety of food matrices. sepscience.comnih.gov

Risk Assessment: Investigating the levels of these compounds in foods and assessing human exposure. researchgate.netresearchgate.net Regulatory bodies like the European Commission have recommended monitoring furan and alkylfurans in food, driving the need for more data and research into their formation mechanisms and potential mitigation strategies. restek.comeurofins.vn The study of furan metabolites as potential biomarkers of dietary exposure and biological effect is an active field of research. researchgate.netresearchgate.net

Q & A

Q. Example Workflow :

Screen 5–10 catalysts at varying loadings (1–10 mol%).

Evaluate enantiomeric excess (ee) via chiral HPLC.

Scale optimized conditions to gram-scale synthesis.

What physicochemical properties are critical for handling this compound in research?

Level : Basic

Methodological Answer :

Key properties (extrapolated from similar furans ):

- Boiling Point : ~150–170°C (estimated for C₈H₁₂O).

- Solubility : Moderate in ethanol, DCM; low in water.

- Stability : Air-sensitive; store under inert gas (N₂/Ar) to prevent oxidation.

Q. Safety Protocols :

- Use fume hoods for synthesis/purification.

- Avoid exposure to strong oxidizers (risk of exothermic decomposition) .

How should researchers address contradictions in reported bioactivity data for this compound?

Level : Advanced

Methodological Answer :

Contradictions may arise from:

- Purity variability : Validate compound purity via HPLC (>95%) before bioassays .

- Assay conditions : Standardize cell lines, incubation times, and controls.

- Meta-analysis : Use tools like PRISMA guidelines to systematically compare literature data .

Case Study :

If Study A reports cytotoxicity (IC₅₀ = 10 µM) and Study B shows no activity, verify:

- Solvent used (DMSO vs. ethanol).

- Cell viability assay type (MTT vs. resazurin).

What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?

Level : Advanced

Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied alkyl chain lengths (e.g., methyl, butyl) and substituents (e.g., halogens, methoxy) .

- In vitro Assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) .

- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.